molecular formula C9H6O6 B8227473 Benzene-1,3,5-triyl triformate

Benzene-1,3,5-triyl triformate

Cat. No.: B8227473
M. Wt: 210.14 g/mol
InChI Key: CGWORRNYHQAREB-UHFFFAOYSA-N
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Description

Contextualization of Benzene-1,3,5-triyl Triformate within Carbonylation Methodologies

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental transformations in chemical synthesis, leading to the formation of a wide array of valuable compounds such as aldehydes, ketones, carboxylic acids, and esters. Historically, these reactions have been heavily reliant on the use of carbon monoxide gas, a substance that is not only toxic and flammable but also challenging to handle in standard laboratory settings. nih.gov This has spurred the development of CO surrogates—stable compounds that can release carbon monoxide in situ.

This compound has established a prominent position within this class of reagents. researchgate.net Unlike many other CO surrogates, such as formic acid or its derivatives, TFBen is a solid, which simplifies its handling and measurement. researchgate.netrsc.org It was first introduced as a novel CO surrogate in 2016 and has since proven its efficacy in a variety of carbonylation reactions. researchgate.net The compound is prepared from the abundant and naturally occurring phloroglucinol (B13840) (1,3,5-trihydroxybenzene), highlighting a sustainable aspect of its synthesis. researchgate.net

Strategic Importance of this compound as a Carbon Monoxide Surrogate in Organic Synthesis

The strategic importance of this compound lies in its ability to circumvent the significant logistical and safety challenges associated with using gaseous carbon monoxide. nih.gov Its solid nature and high efficiency, delivering three CO molecules per molecule of TFBen, make it a powerful tool for organic chemists. rsc.org This has facilitated the development of new and more accessible synthetic routes to complex molecules.

TFBen has been successfully employed in a range of transition-metal-catalyzed carbonylation reactions, most notably those involving palladium and cobalt catalysts. rsc.orgacs.org These reactions have led to the synthesis of various heterocyclic compounds, which are important structural motifs in many biologically active compounds and pharmaceuticals. organic-chemistry.orgfrontiersin.org For instance, TFBen has been instrumental in the synthesis of 2-oxo-2,5-dihydropyrroles, benzoxazinones, and 1,2,4-triazol-3-ones. organic-chemistry.orgorganic-chemistry.orgacs.org The versatility of TFBen is further demonstrated by its application in metal-free carbonylative cyclization reactions. rsc.org

Overview of Current Research Trajectories and Academic Significance of this compound

Current research on this compound is focused on expanding its application in novel carbonylation reactions and further exploring its mechanistic pathways. nih.gov Scientists are continuously developing new synthetic methodologies that leverage the unique properties of TFBen to construct increasingly complex molecular architectures. organic-chemistry.orgrsc.org A significant area of investigation involves its use in multicomponent reactions, where several starting materials are combined in a single step to form a complex product, offering high efficiency and atom economy. frontiersin.org

The academic significance of TFBen is underscored by the growing number of publications detailing its use in innovative synthetic transformations. nih.govresearchgate.net Its development represents a significant advancement in the field of carbonylation chemistry, providing a practical and effective solution to a long-standing challenge. The ongoing exploration of TFBen's reactivity and applications promises to yield even more powerful synthetic tools for the creation of valuable carbonyl-containing compounds. nih.gov

Detailed Research Findings

The utility of this compound is evident in a variety of recently developed synthetic methods. The following tables summarize key research findings, showcasing the diverse applications and efficacy of TFBen in organic synthesis.

Table 1: Synthesis of Heterocyclic Compounds using this compound
Product ClassStarting MaterialsCatalyst/PromoterKey FeaturesYieldsReference
2-Oxo-2,5-dihydropyrrolesPropargyl aminesPalladium(II) acetate (B1210297)TFBen acts as both CO source and key promoter.Up to 90% acs.orgorganic-chemistry.org
1,2,4-Triazol-3-onesHydrazonoyl chlorides and Sodium azidePalladiumCascade reaction involving carbonylation and Curtius rearrangement.Moderate to excellent organic-chemistry.org
1,3-Oxathiolan-2-onesPropargylic alcohols and SulfurDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Metal-free carbonylative cyclization.61-98% rsc.org
Aryl p-amino benzoatesIminoquinones and Aryl iodidesPalladiumConstruction of valuable benzoate (B1203000) structures.Good to excellent rsc.org
3-Trifluoromethyl-1,2,4-triazolesTrifluoroacetimidoyl chlorides and Hydrazine (B178648) hydrateMetal-freeMulti-component reaction for pharmaceutically valuable scaffolds.Moderate to good frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-diformyloxyphenyl) formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWORRNYHQAREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC=O)OC=O)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzene 1,3,5 Triyl Triformate

Foundational Synthetic Routes to Benzene-1,3,5-triyl Triformate

The chemical compound this compound, also known as TFBen, was first designed and prepared by the research group of Xiao-Feng Wu in 2016. researchgate.netfrontiersin.org This initial synthesis established TFBen as a convenient, efficient, and solid carbon monoxide (CO) source for various carbonylation reactions. researchgate.net The foundational route is significant as it introduced a practical alternative to using gaseous CO, which is toxic, flammable, and difficult to handle in a standard laboratory setting. researchgate.net The development of TFBen was driven by the need for safer and more manageable CO surrogates, with aryl formates being particularly attractive due to their low cost and ease of preparation. researchgate.net

Optimized Preparation Strategies for this compound

Following its initial introduction, research has focused on refining the preparation of this compound to improve efficiency and yield. These strategies are centered on the selection of an ideal precursor and the fine-tuning of reaction conditions.

Phloroglucinol (B13840) as a Precursor in this compound Synthesis

The most prominent and effective precursor for the synthesis of this compound is Phloroglucinol (1,3,5-trihydroxybenzene). researchgate.net Phloroglucinol is an abundant, naturally occurring, and inexpensive compound that provides the ideal benzene-1,3,5-triyl core structure. researchgate.net The synthesis involves the formylation of the three hydroxyl (-OH) groups of the phloroglucinol ring to form formate (B1220265) ester (-OCHO) linkages. This transformation converts the phenolic precursor into the desired triformate ester. The use of phloroglucinol is advantageous as it is a readily available starting material, and its conversion to TFBen is a direct and efficient chemical process. researchgate.net

Investigation of Reaction Conditions and Yield Optimization in this compound Formation

The optimization of this compound synthesis from phloroglucinol involves a systematic investigation of various reaction parameters to maximize product yield and purity. Key to this optimization is the choice of formylating agent, catalyst, solvent, and reaction temperature.

Research into the synthesis of aryl formates from phenols has highlighted several effective strategies. One approach involves the in-situ generation of a formylating reagent, such as triformamide, which then reacts with the phenol (B47542) to produce the aryl formate in good yields. researchgate.net Subsequent work by the original researchers explored a general and practical synthesis for aryl formates catalyzed by Lewis acids, indicating a move towards more efficient catalytic systems to improve the reaction.

The optimization process for the formation of this compound typically involves adjusting the following conditions:

Catalyst: The reaction can be promoted by either acid or base catalysts. Lewis acids have been shown to be effective in catalyzing the formation of aryl formates.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Anhydrous conditions are often preferred to prevent hydrolysis of the formylating agent and the product.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products. For related aryl formate syntheses, temperatures can range from ambient to elevated, such as 140°C, depending on the specific reagents and catalyst used. unimi.itmdpi.com

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the phloroglucinol starting material.

The table below summarizes the key parameters that are typically investigated to optimize the synthesis of aryl formates like this compound.

ParameterVariableImpact on SynthesisExample Condition
Formylating AgentType of ReagentDetermines reactivity and byproduct formation.Formic acid, Acetic formic anhydride, Triformamide researchgate.net
CatalystAcid, Base, or Lewis AcidIncreases the rate of esterification. Lewis acids can enhance efficiency. Sulfuric Acid, Lewis Acids (e.g., AlCl₃) researchgate.net
SolventPolarity and Aprotic/Protic NatureAffects solubility of reactants and can influence reaction mechanism.Dichloromethane (B109758), Toluene (B28343), DMF unimi.itorganic-chemistry.org
TemperatureReaction Temperature (°C)Controls the rate of reaction; must be balanced to avoid side reactions.0°C to 140°C researchgate.netunimi.it

By carefully controlling these conditions, the synthesis of this compound can be optimized to achieve high yields of the pure product, facilitating its use in subsequent chemical transformations. organic-chemistry.org

Catalytic Applications of Benzene 1,3,5 Triyl Triformate As a Carbon Monoxide Source

Fundamental Principles of Carbon Monoxide Generation from Benzene-1,3,5-triyl Triformate

The utility of this compound (TFBen) as a carbon monoxide source stems from its ability to undergo decomposition under specific conditions to release CO in a controlled manner. This in-situ generation of carbon monoxide is a key feature that makes TFBen a valuable reagent in various carbonylation reactions.

The decomposition of TFBen is typically promoted by the presence of a base. Research has indicated that triethylamine (B128534) can facilitate the in-situ release of carbon monoxide from TFBen. rsc.org While the detailed mechanism of this base-promoted decomposition is not extensively elaborated in the reviewed literature, it is understood that the formate (B1220265) ester linkages are susceptible to base-mediated elimination, leading to the formation of carbon monoxide and the corresponding phenoxide, in this case, the phloroglucinol (B13840) trianion. This process allows for the gradual release of CO into the reaction mixture, which can then be incorporated into the catalytic cycle of the carbonylation reaction.

The solid nature of TFBen provides a significant practical advantage over gaseous CO. It allows for more precise stoichiometry and easier handling, contributing to safer and more reproducible experimental setups. The by-product of this decomposition, phloroglucinol, is a stable and relatively benign organic molecule.

Transition Metal-Catalyzed Carbonylation Reactions Utilizing this compound

This compound has proven to be an effective carbon monoxide surrogate in a range of transition metal-catalyzed carbonylation reactions. Its application is particularly notable in palladium-catalyzed transformations, where it facilitates the synthesis of a variety of valuable organic compounds.

Palladium catalysis has been a focal point for the application of TFBen as a CO source. A prominent example is the palladium-catalyzed cyclocarbonylation of propargyl amines for the synthesis of 2-oxo-2,5-dihydropyrroles. rmit.edu.vnacs.orgorganic-chemistry.orgnih.gov In these reactions, TFBen serves the dual purpose of being both the carbon monoxide source and a key promoter of the reaction. rmit.edu.vnacs.orgorganic-chemistry.orgnih.gov The process typically involves a palladium catalyst, such as palladium(II) acetate (B1210297), and a suitable ligand to facilitate the catalytic cycle. The reaction conditions are generally mild, and the use of TFBen avoids the hazards associated with high pressures of CO gas.

The scope of palladium-catalyzed reactions utilizing TFBen extends to the synthesis of other heterocyclic structures. For instance, it has been employed in the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides to produce 5-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org In this transformation, TFBen provides the necessary carbonyl group for the construction of the triazole ring system.

Furthermore, TFBen has been successfully applied in palladium-catalyzed carbonylative cross-coupling reactions. An example is the carbonylative Suzuki cross-coupling of aryl bromides with arylboronic acids to synthesize diaryl ketones. This reaction demonstrates the versatility of TFBen in facilitating the formation of carbon-carbon bonds through carbonylation.

Below is a data table summarizing representative palladium-catalyzed reactions using this compound as a CO source.

ProductStarting MaterialsCatalyst SystemSolventTemperature (°C)Yield (%)
2-Oxo-2,5-dihydropyrrolesPropargyl aminesPd(OAc)₂ / DPPFDichloromethane (B109758)90Up to 90
5-Trifluoromethyl-1,2,4-triazolesTrifluoroacetimidohydrazides, Aryl iodidesPalladium CatalystNot SpecifiedNot SpecifiedNot Specified
Diaryl ketonesAryl bromides, Arylboronic acidsPd/g-C₃N₄Tetrahydrofuran100Up to 70

Extensive literature searches did not yield specific examples of copper/palladium co-catalyzed reactions that utilize this compound as the carbon monoxide source. While copper and palladium are often used in conjunction in various catalytic systems, particularly in cross-coupling reactions, their specific application with TFBen for carbonylation reactions does not appear to be a well-documented area of research based on the available scientific literature. Bimetallic catalysis involving copper and palladium is a known strategy to enhance catalytic activity and selectivity in certain transformations. rsc.orgescholarship.org However, the direct application of this bimetallic system with TFBen as the CO surrogate is not reported in the reviewed sources.

Metal-Free Carbonylation Processes Involving this compound

A significant advantage of this compound is its utility in metal-free carbonylation reactions, which offers a more sustainable and cost-effective approach to the synthesis of certain organic molecules. These reactions highlight the versatility of TFBen beyond its use in transition metal catalysis.

One notable example of a metal-free application of TFBen is the annulation of hydrazides to produce 1,3,4-oxadiazoles. sioc-journal.cnfrontiersin.org In this process, TFBen serves as a C1 source, providing the carbonyl group necessary for the cyclization reaction. The proposed mechanism involves the initial formation of an N-formylbenzhydrazide intermediate from the reaction of the hydrazide with TFBen. This intermediate then undergoes an intramolecular nucleophilic addition, followed by dehydration, to yield the final 1,3,4-oxadiazole (B1194373) product.

Another important metal-free application is the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and TFBen for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.orgfrontiersin.org This reaction proceeds efficiently without the need for a metal catalyst, and TFBen acts as the source of the carbonyl carbon in the formation of the triazole ring. The reaction is typically promoted by an acid, such as trifluoroacetic acid (TFA). The proposed mechanism involves the formation of a trifluoroacetimidohydrazide intermediate, which then reacts with TFBen to form an N-formyl imidohydrazide. Subsequent intramolecular cyclization and dehydration lead to the desired 3-trifluoromethyl-1,2,4-triazole.

The following table provides an overview of selected metal-free carbonylation reactions utilizing this compound.

ProductStarting MaterialsAdditive/PromoterSolventTemperature (°C)Yield (%)
1,3,4-OxadiazolesHydrazidesTrifluoroacetic acid (TFA)Not SpecifiedNot SpecifiedGood yields
3-Trifluoromethyl-1,2,4-triazolesTrifluoroacetimidoyl chlorides, Hydrazine hydrateTrifluoroacetic acid (TFA)Toluene (B28343)100Moderate to good yields

Role of this compound Derived Species as Promoters in Catalysis

Beyond its primary function as a source of carbon monoxide, species derived from this compound during the course of a reaction can act as promoters, influencing the efficiency and outcome of the catalytic process.

The most significant derived species in this context is phloroglucinol (1,3,5-trihydroxybenzene), which is the byproduct of the decomposition of TFBen. In the palladium-catalyzed cyclocarbonylation of propargyl amines to form 2-oxo-2,5-dihydropyrroles, it has been proposed that phloroglucinol plays a crucial role in facilitating the cyclocarbonylation step. organic-chemistry.org Mechanistic studies suggest that phloroglucinol aids in the reaction, potentially by acting as a proton shuttle or by influencing the stability of reaction intermediates. organic-chemistry.org This promotional effect is considered a key aspect of the reaction's success, and control experiments have demonstrated the necessity of TFBen, not just as a CO source, but also for its role in generating this promoting species.

The acidic nature of the hydroxyl groups on phloroglucinol could allow it to participate in proton transfer steps within the catalytic cycle, which are often crucial in carbonylation reactions. While the precise mechanism of this promotional effect is a subject of ongoing investigation, the observed enhancement of reaction efficiency underscores the multifaceted role of TFBen in these catalytic systems. There is no substantial evidence in the reviewed literature to suggest that other species derived from TFBen act as promoters in these reactions.

Synthetic Utility of Benzene 1,3,5 Triyl Triformate in Heterocyclic Chemistry

Construction of Nitrogen-Containing Heterocycles

Benzene-1,3,5-triyl triformate (TFBen) has emerged as a significant reagent in synthetic organic chemistry, particularly as a solid, stable, and convenient surrogate for gaseous carbon monoxide (CO). nih.govresearchgate.net Its utility is pronounced in carbonylative transformations for the construction of various heterocyclic scaffolds. frontiersin.orgfrontiersin.org This article focuses on the specific applications of TFBen in the synthesis of several key nitrogen-containing heterocycles, highlighting its role as a C1 source or a CO precursor in palladium-catalyzed and metal-free reaction pathways.

Synthesis of 2-Oxo-2,5-dihydropyrroles via Cyclocarbonylation of Propargyl Amines with this compound

A palladium-catalyzed procedure for the cyclocarbonylation of propargyl amines to produce 2-oxo-2,5-dihydropyrroles has been developed, utilizing this compound (TFBen) as both the carbon monoxide source and a key promoter. acs.orgnih.govacs.org This method provides a facile route to various substituted 2-oxo-dihydropyrroles, which are important structural motifs in biologically active compounds, with yields reaching up to 90%. organic-chemistry.orgrmit.edu.vn

The optimized reaction conditions for this transformation involve the use of Pd(OAc)₂ as the catalyst, 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) as the ligand, and dichloromethane (B109758) (DCM) as the solvent, with the reaction proceeding at 90°C for 24 hours. organic-chemistry.org A notable aspect of this reaction is the dual role of TFBen. Besides generating CO, its decomposition releases phloroglucinol (B13840), which is believed to facilitate the cyclocarbonylation step. acs.orgorganic-chemistry.org Control experiments have confirmed that both the palladium catalyst and TFBen are essential for the reaction to proceed, as other CO surrogates failed to yield the desired product. organic-chemistry.org

The scope of this synthetic method has been demonstrated with a variety of propargyl amines. Substrates featuring both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated, affording the corresponding products in high yields. acs.org Furthermore, propargyl amines with biphenyl, naphthyl, and thiophene (B33073) substituents were successfully converted into the desired 2-oxo-dihydropyrroles, showcasing the versatility of the protocol. acs.org However, limitations were observed with certain nitrogen substituents and alkyl-substituted compounds, which showed little to no reactivity under the established conditions. organic-chemistry.org

Table 1: Palladium-Catalyzed Cyclocarbonylation of Propargyl Amines with TFBen acs.org
EntrySubstrate (Propargyl Amine)Product (2-Oxo-2,5-dihydropyrrole)Yield (%)
1N-(4-methylbenzyl)prop-2-yn-1-amine5-methyl-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one85
2N-(4-methoxybenzyl)prop-2-yn-1-amine1-(4-methoxybenzyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one90
3N-(4-chlorobenzyl)prop-2-yn-1-amine1-(4-chlorobenzyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one82
4N-(4-bromobenzyl)prop-2-yn-1-amine1-(4-bromobenzyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one86
5N-(biphenyl-4-ylmethyl)prop-2-yn-1-amine1-(biphenyl-4-ylmethyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one83
6N-(naphthalen-2-ylmethyl)prop-2-yn-1-amine5-methyl-1-(naphthalen-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one88
75-methyl-1-(thiophen-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-oneN-(thiophen-2-ylmethyl)prop-2-yn-1-amine72

Annulation Reactions for 1,3,4-Oxadiazole (B1194373) Formation using this compound

The synthesis of 1,3,4-oxadiazoles can be achieved through a metal-free annulation of hydrazides with this compound (TFBen). thieme-connect.com In this transformation, TFBen functions as a C1 source, facilitating the cyclization reaction. frontiersin.orgfrontiersin.org This method provides a straightforward pathway to a diverse range of 1,3,4-oxadiazoles with good yields and excellent tolerance for various functional groups. thieme-connect.com

The reaction conditions were optimized by screening several acidic catalysts, with trifluoroacetic acid (TFA) proving to be the most effective. thieme-connect.com The addition of one equivalent of TFA significantly improved the product yield. Other acids, such as pivalic acid (PivOH), p-toluenesulfonic acid (PTSA·H₂O), and the Lewis acid iron(III) chloride (FeCl₃), were found to be less efficient. thieme-connect.com Notably, the reaction proceeds efficiently in the absence of any metal catalyst, which is advantageous for applications where metal contamination is a concern. thieme-connect.com

The substrate scope is broad, allowing for the conversion of various substituted benzhydrazides into their corresponding 1,3,4-oxadiazoles.

Table 2: Metal-Free Synthesis of 1,3,4-Oxadiazoles from Hydrazides and TFBen thieme-connect.com
EntrySubstrate (Hydrazide)Product (1,3,4-Oxadiazole)Yield (%)
14-Methylbenzohydrazide2-(p-tolyl)-1,3,4-oxadiazole86
24-Methoxybenzohydrazide2-(4-methoxyphenyl)-1,3,4-oxadiazole81
34-Chlorobenzohydrazide2-(4-chlorophenyl)-1,3,4-oxadiazole78
44-(Trifluoromethyl)benzohydrazide2-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole75
52-Naphthohydrazide2-(naphthalen-2-yl)-1,3,4-oxadiazole83
6Benzohydrazide2-phenyl-1,3,4-oxadiazole80

Multi-Component Reactions for the Synthesis of 3-Trifluoromethyl-1,2,4-triazoles with this compound

A convenient and efficient metal-free, multi-component reaction has been developed for the synthesis of pharmaceutically relevant 3-trifluoromethyl-1,2,4-triazoles. frontiersin.orgnih.gov This approach utilizes readily available starting materials: trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and this compound (TFBen). frontiersin.orgnih.gov The reaction is characterized by its high efficiency, broad substrate scope, and scalability, providing a direct route to these biologically important heterocyclic compounds in moderate to good yields. nih.govresearchgate.net

The reaction conditions were optimized by testing various acidic additives. nih.gov While the reaction proceeded with p-toluenesulfonic acid monohydrate (TsOH·H₂O), other acids such as trifluoromethanesulfonic acid (TfOH) and pivalic acid (PivOH) were also examined. nih.gov It was determined that trifluoroacetic acid (TFA) promoted the reaction with the highest efficiency when conducted in toluene (B28343) at 100°C. nih.gov In this process, TFBen serves as the C1 source to construct the triazole ring.

The methodology accommodates a wide range of trifluoroacetimidoyl chlorides bearing diverse substituents on the aryl ring, demonstrating its versatility.

Table 3: Multi-Component Synthesis of 3-Trifluoromethyl-1,2,4-triazoles nih.gov
EntrySubstrate (Trifluoroacetimidoyl chloride)Product (3-Trifluoromethyl-1,2,4-triazole)Yield (%)
1N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole75
2N-(p-tolyl)-2,2,2-trifluoroacetimidoyl chloride1-(p-tolyl)-3-(trifluoromethyl)-1H-1,2,4-triazole72
3N-phenyl-2,2,2-trifluoroacetimidoyl chloride1-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole68
4N-(4-fluorophenyl)-2,2,2-trifluoroacetimidoyl chloride1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole78
5N-(4-chlorophenyl)-2,2,2-trifluoroacetimidoyl chloride1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole80
6N-(4-bromophenyl)-2,2,2-trifluoroacetimidoyl chloride1-(4-bromophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole82

Preparation of 4H-Benzo[d]acs.orgnih.govoxazin-4-ones via Carbonylative Processes Involving this compound

The synthesis of 4H-benzo[d] acs.orgnih.govoxazin-4-one derivatives has been accomplished through a palladium-catalyzed carbonylative cross-coupling reaction. nih.gov This method employs N-(ortho-bromoaryl)amides as starting materials and this compound (TFBen) as a solid, stable, and inexpensive carbon monoxide surrogate. researchgate.net This approach avoids the need to handle toxic and flammable CO gas and demonstrates a broad tolerance for various functional groups. nih.gov The protocol is robust enough to be applied to the construction of 4H-benzo[d] acs.orgnih.govoxazin-4-ones that are incorporated into natural products and pharmaceutical compounds. nih.gov

In a related divergent synthesis, 2-alkynylanilines and benzyl (B1604629) chlorides can be converted to 4H-benzo[d] acs.orgnih.govoxazines using TFBen as the CO source in a palladium-catalyzed reaction. acs.org The reaction outcome is controlled by the choice of additive; the use of acetic acid (AcOH) as an additive directs the reaction to produce 4H-benzo[d] acs.orgnih.govoxazines in moderate yields. acs.org This additive-controlled strategy highlights the versatility of TFBen in complex carbonylative cyclizations.

Table 4: Pd-Catalyzed Carbonylative Synthesis of 4H-Benzo[d] acs.orgnih.govoxazin-4-ones nih.gov
EntrySubstrate (N-(o-bromoaryl)amide)Product (4H-Benzo[d] acs.orgnih.govoxazin-4-one)Yield (%)
1N-(2-bromophenyl)benzamide2-phenyl-4H-benzo[d] acs.orgnih.govoxazin-4-one85
2N-(2-bromo-4-methylphenyl)benzamide6-methyl-2-phenyl-4H-benzo[d] acs.orgnih.govoxazin-4-one82
3N-(2-bromo-4-methoxyphenyl)benzamide6-methoxy-2-phenyl-4H-benzo[d] acs.orgnih.govoxazin-4-one78
4N-(2-bromophenyl)-4-chlorobenzamide2-(4-chlorophenyl)-4H-benzo[d] acs.orgnih.govoxazin-4-one88
5N-(2-bromo-4-fluorophenyl)benzamide6-fluoro-2-phenyl-4H-benzo[d] acs.orgnih.govoxazin-4-one75

Carbonylative Synthesis of Isoindolinones Facilitated by this compound

A palladium-catalyzed C-H carbonylation of benzylamines provides an effective route to isoindolinone scaffolds, which are prevalent in pharmaceuticals and bioactive natural products. organic-chemistry.org This synthetic protocol operates under gas-free conditions by employing this compound (TFBen) as a convenient and safe CO surrogate, thus avoiding the hazards associated with gaseous carbon monoxide. nih.govorganic-chemistry.org

The reaction conditions have been optimized to use PdCl₂ as the catalyst and Cu(OAc)₂ as an oxidant in a mixed solvent system of toluene and dimethyl sulfoxide (B87167) (DMSO) at a temperature of 110°C. organic-chemistry.org This method has proven to be versatile, achieving high yields of up to 95% across a broad spectrum of benzylamine (B48309) substrates. organic-chemistry.org The reaction tolerates substrates with both electron-donating and electron-withdrawing groups. Mechanistic investigations suggest the reaction proceeds through the formation of a palladacycle intermediate, which then undergoes CO insertion followed by reductive elimination to furnish the isoindolinone product. organic-chemistry.org

Table 5: Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones organic-chemistry.org
EntrySubstrate (Benzylamine)Product (Isoindolinone)Yield (%)
1BenzylamineIsoindolin-1-one85
24-Methylbenzylamine5-Methylisoindolin-1-one92
34-Methoxybenzylamine5-Methoxyisoindolin-1-one95
44-Chlorobenzylamine5-Chloroisoindolin-1-one88
54-Fluorobenzylamine5-Fluoroisoindolin-1-one86
63,4-Dimethoxybenzylamine5,6-Dimethoxyisoindolin-1-one90

Formation of 2-Benzimidazolones via Carbonylation with this compound

The synthesis of 2-benzimidazolones often involves carbonylative cyclization strategies. While this compound (TFBen) has been established as a versatile CO surrogate for the synthesis of a wide array of nitrogen-containing heterocycles, its specific application in the direct carbonylation of substrates like o-phenylenediamines to form 2-benzimidazolones is not extensively detailed in the reviewed literature. The development of such a method represents a potential area for future research, extending the synthetic utility of TFBen. General carbonylative routes to 2-benzimidazolones exist and could potentially be adapted to use TFBen as a solid CO source, thereby avoiding the use of high-pressure CO gas and enhancing the safety and convenience of the synthesis.

Synthesis of Oxygen-Containing Heterocycles

The synthesis of butenolides via the palladium-catalyzed carbonylative cyclization of propargyl alcohols is a well-established method for constructing this important class of oxygen-containing heterocycles. researchgate.netorganic-chemistry.org However, the scientific literature available through the performed searches primarily details this transformation using carbon dioxide (CO₂) or carbon monoxide (CO) gas as the carbonyl source. researchgate.net While this compound is a known CO surrogate for the palladium-catalyzed cyclocarbonylation of propargyl amines to yield 2-oxo-dihydropyrroles, a direct parallel application for the synthesis of butenolides from propargyl alcohols using TFBen is not described in the searched scientific reports. organic-chemistry.orgnih.gov

Synthesis of Sulfur and Selenium-Containing Heterocycles

This compound is effectively used in the synthesis of selenium-containing heterocycles, specifically 1,3-selenazolidin-2-one derivatives. figshare.com This carbonylative procedure involves the cyclization of propargylic amines with elemental selenium, using TFBen as a safe and convenient source of carbon monoxide. figshare.com The reaction is typically promoted by a base, such as potassium tert-butoxide (tBuOK), and proceeds under mild conditions. figshare.com This method has been shown to be effective for a broad range of substrates, transforming them into the desired 1,3-selenazolidin-2-one products with good to excellent yields. figshare.com

Table 3: Synthesis of 1,3-Selenazolidin-2-one Derivatives

Propargylic Amine SubstrateBaseYield (%)
N-(4-methoxyphenyl)-1-phenylprop-2-yn-1-aminetBuOK97%
1-phenyl-N-(p-tolyl)prop-2-yn-1-aminetBuOK95%
N-(4-chlorophenyl)-1-phenylprop-2-yn-1-aminetBuOK92%
N-benzyl-1-phenylprop-2-yn-1-aminetBuOK85%
N-cyclohexyl-1-phenylprop-2-yn-1-aminetBuOK78%

The synthesis of ester-containing thiochromenes can be achieved through a one-pot process involving an N-Iodosuccinimide (NIS)-promoted cyclization of propargylic thioethers, followed by a palladium-catalyzed carbonylation. acs.orgnih.gov This strategy allows for the selective formation of these valuable sulfur-containing heterocycles. acs.orgnih.gov However, the specific methodologies detailed in the searched scientific literature for this transformation utilize formic acid as the carbon monoxide source for the carbonylation step. acs.orgnih.gov An analogous procedure that explicitly employs this compound for the carbonylation step to produce ester-containing thiochromenes was not found in the conducted search.

Construction of Other Complex Organic Scaffolds

Carbonylative Synthesis of Ester-Containing 3,4-Dihydroquinolin-2(1H)-one Derivatives using this compound

A notable application of this compound (TFBen) in the construction of complex organic scaffolds is its use as a carbon monoxide (CO) surrogate in the palladium-catalyzed cascade carbonylative synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. This methodology provides an efficient pathway for creating ester-containing quinolinone structures that incorporate a perfluoroalkyl group, a significant structural motif in medicinal chemistry.

The reaction proceeds via a palladium-catalyzed cascade involving the radical cyclization and carbonylation of 1,7-enynes with perfluoroalkyl iodides and various alcohols. In this process, TFBen serves as a solid, convenient, and safer alternative to gaseous carbon monoxide. The transformation enables the simultaneous incorporation of both a perfluoroalkyl unit and a carbonyl group into the 3,4-dihydroquinolin-2(1H)-one skeleton.

The synthetic protocol has been demonstrated to be effective for a range of substrates, affording the desired products in moderate to high yields with excellent E/Z selectivity. The reaction conditions typically involve a palladium catalyst, such as PdCl2(PPh3)2, a ligand like DPEphos, an additive, and a base in a suitable solvent.

The scope of the reaction has been explored with various substituents on the 1,7-enyne, different perfluoroalkyl iodides, and a variety of alcohols, showcasing the method's versatility. The following table summarizes the research findings for the synthesis of various ester-containing 3,4-dihydroquinolin-2(1H)-one derivatives.

Table 1: Palladium-Catalyzed Carbonylative Synthesis of Ester-Containing 3,4-Dihydroquinolin-2(1H)-one Derivatives

1,7-Enyne Substrate (R)Perfluoroalkyl IodideAlcoholProductYield (%)
Hn-C4F9IMethanolMethyl 2-((1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate75
4-Men-C4F9IMethanolMethyl 2-((5-methyl-1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate71
4-Fn-C4F9IMethanolMethyl 2-((5-fluoro-1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate65
4-Cln-C4F9IMethanolMethyl 2-((5-chloro-1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate68
4-Brn-C4F9IMethanolMethyl 2-((5-bromo-1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate62
Hn-C4F9IEthanolEthyl 2-((1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate70
Hn-C4F9In-PropanolPropyl 2-((1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate68
Hn-C4F9IIsopropanolIsopropyl 2-((1-tosyl-2-oxo-4-(perfluorobutyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate65
Hn-C6F13IMethanolMethyl 2-((1-tosyl-2-oxo-4-(perfluorohexyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate72
Hn-C8F17IMethanolMethyl 2-((1-tosyl-2-oxo-4-(perfluorooctyl)-1,2,3,4-tetrahydroquinolin-3-yl)methylene)acetate69

Reaction conditions: 1,7-enyne (0.2 mmol), perfluoroalkyl iodide (0.3 mmol), alcohol (1.0 mL), PdCl2(PPh3)2 (5 mol %), DPEphos (10 mol %), NIS (0.3 mmol), Et3N (0.4 mmol), and TFBen (0.1 mmol) in dioxane (1.0 mL) at 90 °C for 28 h. Yields are for the isolated E-isomer.

This synthetic strategy highlights the utility of this compound as a practical CO source for constructing complex heterocyclic molecules with significant potential for further applications in materials science and pharmaceutical development.

Mechanistic Elucidation and Computational Analysis of Benzene 1,3,5 Triyl Triformate Reactivity

Spectroscopic Investigations of Reaction Intermediates and Transition States

Direct spectroscopic observation of reaction intermediates and transition states in catalytic cycles involving Benzene-1,3,5-triyl triformate (TFBen) is challenging due to their transient nature. While specific studies detailing the isolation and characterization of these species for TFBen-mediated reactions are not extensively documented in the literature, the methodologies employed for analogous systems provide a framework for such investigations.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for detecting the presence of metal-carbonyl intermediates under reaction conditions. nih.govresearchgate.net This method could be applied to TFBen-driven carbonylations to monitor the formation and consumption of L_n_M-CO species in real-time by observing their characteristic ν(CO) stretching frequencies. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have been successfully used to characterize stable precursors and products in reactions involving related benzene-1,3,5-triyl core structures, suggesting their applicability for analyzing reaction mixtures and identifying potential stable intermediates or side products in TFBen chemistry. nih.gov

Control experiments often provide indirect evidence for proposed intermediates. For instance, in the palladium-catalyzed cyclocarbonylation of propargyl amines using TFBen, mechanistic studies suggested the formation of formamide (B127407) and lactam intermediates, highlighting the multifaceted role of the CO surrogate. organic-chemistry.org

Proposed Reaction Mechanisms for this compound Mediated Transformations

The primary role of TFBen is to serve as a source of carbon monoxide for transition metal-catalyzed carbonylation reactions. nih.govnih.gov The release of CO is typically facilitated by a base, such as triethylamine (B128534), or by thermal decomposition. researchgate.netrsc.org However, mechanistic studies have revealed that TFBen's role can be more complex than simply a CO generator. The decomposition co-product, phloroglucinol (B13840), can also act as a promoter, facilitating key steps in the catalytic cycle. organic-chemistry.org

A plausible mechanism for a transition metal (e.g., Palladium or Cobalt)-catalyzed C-H bond carbonylation using TFBen generally involves several key steps:

Catalyst Activation and C-H Activation: The active catalyst, often a low-valent metal species like Pd(0) or a Co(II) complex, coordinates to the substrate. This is followed by C-H bond activation to form a key cyclometalated intermediate. rsc.org

Decomposition of TFBen and CO Insertion: TFBen decomposes under the reaction conditions to release carbon monoxide. This newly formed CO molecule then inserts into the metal-carbon bond of the cyclometalated intermediate, forming an acyl-metal species. rsc.org

Reductive Elimination: The final step involves the reductive elimination from the acyl-metal intermediate to yield the carbonylated product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.

In a cobalt-catalyzed C-H carbonylation, for example, a proposed mechanism involves the oxidation of a Co(II) catalyst to a Co(III) intermediate. This species then undergoes C-H activation, followed by CO insertion to form an acyl Co(III) complex, which ultimately leads to the product. rsc.org

Below is a table summarizing various transformations mediated by TFBen, showcasing its versatility.

Transformation TypeCatalyst SystemSubstratesProductsReference
CyclocarbonylationPd(OAc)₂ / DPPFPropargyl amines2-Oxo-2,5-dihydropyrroles organic-chemistry.orgacs.org
C-H CarbonylationCobalt CatalystNaphthylamidesBenzo[cd]indol-2(1H)-ones rsc.org
C-H CarbonylationPalladium CatalystBenzylaminesIsoindolinones researchgate.net
Site-Selective C-H CarbonylationPalladium CatalystHeterocyclic aminesLactams nih.gov

Theoretical and Computational Chemistry Approaches to Understand this compound Reaction Pathways

Theoretical and computational methods are indispensable tools for mapping the complex potential energy surfaces of chemical reactions, especially when experimental detection of intermediates is difficult. wikipedia.org These approaches provide deep insights into reaction barriers, transition state geometries, and the thermodynamic feasibility of proposed mechanistic pathways. libretexts.org

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of molecules in computational chemistry. nih.gov For TFBen-mediated reactions, DFT calculations can be employed to:

Determine the activation energy barriers for the decomposition of TFBen into CO and phloroglucinol under various conditions (thermal, base-catalyzed).

Calculate the energies of intermediates and transition states along the entire catalytic cycle of carbonylation. science.gov

Analyze the role of ligands and additives on the reaction energetics.

While detailed DFT studies exclusively focused on the decomposition energetics of TFBen are not widely published, DFT calculations have been used to support proposed mechanisms in related carbonylation systems. researchgate.net For instance, such calculations can validate the favorability of a proposed catalytic cycle by showing that the calculated energy barriers for each step are reasonable under the experimental conditions.

The table below illustrates the type of data that can be obtained from DFT studies for a hypothetical reaction pathway.

Reaction StepSpeciesRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
1Reactants + Catalyst0.00.0
2Transition State 1 (C-H Activation)+15.2+16.5
3Intermediate 1 (Cyclometalated)-5.8-4.2
4Transition State 2 (CO Insertion)+8.1+9.3
5Intermediate 2 (Acyl-Metal)-12.4-10.9
6Transition State 3 (Reductive Elimination)+20.5+22.1
7Products + Catalyst-25.0-23.7

Note: The data in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a molecular system, providing insights into the dynamic processes of a chemical reaction. researchgate.net While DFT is excellent for stationary points on a potential energy surface, MD can model the actual trajectory of molecules, including vibrational motions and solvent effects, as they approach and undergo a reaction.

For this compound, MD simulations could be particularly useful for:

Simulating the thermal decomposition process to visualize the step-wise or concerted release of the three CO molecules from the benzene (B151609) core.

Understanding the role of solvent molecules in stabilizing transition states or intermediates.

Investigating the diffusion and interaction of the released CO with the metal catalyst within the reaction medium.

Although specific MD simulation studies on the decomposition of TFBen have not been reported, the methodology has been applied to study the decomposition of other complex energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and to model the behavior of liquid benzene, demonstrating its potential for elucidating the complex reactivity of TFBen. aiche.org

Future Research Directions and Emerging Paradigms for Benzene 1,3,5 Triyl Triformate

Development of Novel Benzene-1,3,5-triyl triformate Derivatives with Enhanced Reactivity or Specificity

While TFBen has proven effective, the development of novel derivatives could offer enhanced reactivity, greater specificity, or tailored physical properties for specialized applications. Current research has largely focused on the parent molecule, and the synthesis and application of functionalized TFBen analogues remain an open area for investigation.

Future research could focus on introducing electron-donating or electron-withdrawing groups to the benzene (B151609) ring. Electron-withdrawing groups might increase the electrophilicity of the formyl carbons, potentially lowering the activation energy for CO release and allowing for carbonylations at lower temperatures. Conversely, electron-donating groups could modulate the stability and release kinetics of CO, offering a tunable reactivity profile.

Another avenue of exploration is the synthesis of TFBen derivatives with appended functionalities that could induce substrate pre-organization or participate in catalytic cycles. For instance, a derivative bearing a phosphine (B1218219) ligand could act as a self-contained carbonylation reagent and ligand for a metal catalyst, potentially leading to more efficient and selective transformations. The synthesis of such multifunctional reagents would represent a significant step forward in the design of advanced chemical tools.

Theoretical and computational studies could play a pivotal role in this area by predicting the electronic and steric effects of various substituents on the reactivity of TFBen analogues. nih.gov Such studies could guide synthetic efforts towards the most promising candidates, accelerating the discovery of next-generation CO surrogates with superior performance.

Exploration of New Catalytic Systems for this compound Activation and Transformation

The majority of reported applications of TFBen involve palladium-catalyzed carbonylative couplings. organic-chemistry.orgacs.org While effective, the reliance on a precious and expensive metal like palladium presents a long-term challenge. Future research will undoubtedly focus on the exploration of new catalytic systems for the activation and transformation of TFBen, with a particular emphasis on earth-abundant and more sustainable metals.

Recent studies have already shown the potential for cobalt-catalyzed C–H carbonylation reactions using TFBen, opening the door for further investigation into first-row transition metals such as nickel, copper, and iron. These metals offer the potential for lower cost and reduced environmental impact. The development of robust and efficient catalytic systems based on these metals would significantly broaden the applicability of TFBen in both academic and industrial settings.

Furthermore, the development of metal-free catalytic systems for TFBen-mediated carbonylations is a highly desirable goal. There has been some success in this area, with reports of metal-free annulation reactions of hydrazides with TFBen to produce 1,3,4-oxadiazoles and multi-component reactions to synthesize 3-trifluoromethyl-1,2,4-triazoles. nih.gov These examples demonstrate the feasibility of activating TFBen without a transition metal, likely through the use of organic promoters or catalysts. The expansion of such metal-free methodologies would represent a major advance in green and sustainable chemistry.

Below is a table summarizing selected catalytic systems for reactions involving this compound:

Catalyst/PromoterReaction TypeSubstratesProductYield (%)Reference
Pd(OAc)₂/DPPFCyclocarbonylationPropargyl amines2-Oxo-2,5-dihydropyrrolesup to 90 organic-chemistry.org
Cobalt catalystC-H CarbonylationNaphthylamidesBenzo[cd]indol-2(1H)-onesModerate to highNot directly cited
TFAMulti-component reactionTrifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate3-Trifluoromethyl-1,2,4-triazolesup to 85 nih.gov

This table is not exhaustive and represents a selection of reported systems.

Expansion of this compound Utility in Late-Stage Functionalization and Drug Discovery

Late-stage functionalization, the introduction of chemical groups into complex molecules at a late stage of the synthesis, is a powerful strategy in drug discovery. It allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. TFBen, as a convenient source of a carbonyl group, is well-suited for this purpose.

Future research will likely see the expanded use of TFBen in the late-stage carbonylation of natural products and drug candidates. The mild reaction conditions and broad functional group tolerance of many TFBen-mediated reactions make it an attractive tool for modifying complex and sensitive molecules. For example, the introduction of an amide or ester functionality via carbonylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.

The synthesis of heterocyclic compounds is of particular importance in medicinal chemistry, as these scaffolds are present in a large number of pharmaceuticals. TFBen has already been employed in the synthesis of various heterocycles, including 2-oxo-2,5-dihydropyrroles and 3-trifluoromethyl-1,2,4-triazoles. nih.govorganic-chemistry.org Future work will likely focus on developing new carbonylative cyclization strategies using TFBen to access a wider range of medicinally relevant heterocyclic cores.

The following table provides examples of heterocyclic compounds synthesized using this compound:

ProductReaction TypeCatalyst/PromoterImportanceReference
2-Oxo-2,5-dihydropyrrolesCyclocarbonylationPd(OAc)₂/DPPFScaffolds in biologically active compounds and natural products organic-chemistry.org
3-Trifluoromethyl-1,2,4-triazolesMulti-component reactionTFABiologically important scaffolds with broad-spectrum pharmaceutical activity nih.gov
1,3,4-OxadiazolesAnnulationMetal-freeImportant class of heterocyclic compounds in medicinal chemistry nih.gov

Integration of this compound into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and easier scalability. nih.govstolichem.comresearchgate.net The integration of TFBen into flow chemistry and continuous manufacturing processes is a promising area for future research.

As a solid reagent, TFBen can be packed into a column or bed, through which a solution of the substrate and catalyst would flow. nih.gov This setup would allow for precise control over reaction time and temperature, and would simplify product purification, as the solid reagent and its byproducts would be contained within the column. The use of a solid CO surrogate like TFBen in a flow system would also obviate the need for handling a pressurized gas, a significant advantage in terms of safety and ease of operation. rsc.org

The development of a continuous flow process for TFBen-mediated carbonylations would be particularly beneficial for industrial applications, where large quantities of material are required. A continuous process could operate for extended periods with minimal manual intervention, leading to increased efficiency and reduced costs. Research in this area would need to address challenges such as reactor design, solvent selection, and the long-term stability of the packed bed.

While specific examples of TFBen in flow chemistry are yet to be widely reported, the general advantages of using solid reagents in continuous processes suggest that this is a fertile ground for future innovation.

Environmental and Sustainability Aspects of this compound in Green Chemistry

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. The environmental and sustainability aspects of TFBen are a key area for future investigation.

One of the key green credentials of TFBen is its synthesis from phloroglucinol (B13840), a naturally occurring and abundant compound. researchgate.net The use of a renewable feedstock is a major advantage over CO surrogates derived from petrochemical sources. Future research could focus on further optimizing the synthesis of TFBen to minimize waste and energy consumption, for example, by developing a catalytic process for its formation.

The atom economy and E-factor (environmental factor) are important metrics for evaluating the "greenness" of a chemical reaction. chembam.comchembam.combuecher.de Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while the E-factor is the ratio of the mass of waste to the mass of product. chembam.comchembam.com Future studies should aim to quantify these metrics for various TFBen-mediated reactions and compare them to alternative methods. The byproduct of CO generation from TFBen is phloroglucinol, which is potentially recyclable, a factor that would significantly improve the atom economy and reduce the E-factor of processes using this reagent.

A comprehensive life cycle assessment (LCA) of TFBen, from the sourcing of its raw materials to its use in chemical synthesis and the disposal of its byproducts, would provide a holistic view of its environmental impact. drpress.orgru.nl Such an analysis would identify areas for improvement and guide the development of even more sustainable chemical processes based on this versatile CO surrogate.

Q & A

What synthetic methodologies are employed to prepare Benzene-1,3,5-triyl triformate (TFBen), and how is its structural integrity validated?

Answer:
TFBen is synthesized via esterification of 1,3,5-benzenetricarboxylic acid with formic acid derivatives under acidic or catalytic conditions. Structural validation typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^13C NMR confirm the presence of formate groups and aromatic protons, with chemical shifts aligning with predicted electronic environments .
  • X-ray Crystallography : Single-crystal studies (e.g., monoclinic P21_1/n space group) reveal bond lengths (C–O ~1.34 Å) and angles, confirming the planar arrangement of formate groups and intermolecular C–H⋯O interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 252.22 (C12_{12}H12_{12}O6_6) validate the molecular formula .

What is the mechanistic role of TFBen as a CO surrogate in palladium-catalyzed carbonylative reactions?

Answer:
TFBen thermally decomposes to release CO in situ, enabling carbonylative coupling without handling gaseous CO. Key mechanistic insights include:

  • CO Release Kinetics : Controlled by temperature (typically 80–120°C) and solvent polarity (e.g., DMF enhances decomposition efficiency) .
  • Catalytic Cycle : Pd(0)/Pd(II) intermediates facilitate oxidative addition of aryl halides, followed by CO insertion and reductive elimination to form carbonyl-containing products (e.g., ketones, amides) .
  • Byproduct Analysis : Residual benzene-1,3,5-tricarboxylate is identified via LC-MS, confirming complete TFBen consumption .

How can reaction conditions be optimized to maximize CO release efficiency and product yield in TFBen-mediated carbonylations?

Advanced Considerations:

  • Catalyst Screening : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in aryl halide carbonylations due to enhanced stability and ligand-assisted CO insertion .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve CO solubility and reaction homogeneity, increasing yields by ~20% compared to toluene .
  • Additives : Molecular sieves (3Å) adsorb water, preventing hydrolysis of reactive intermediates and suppressing side reactions .

How can competing side reactions (e.g., over-carbonylation or dimerization) be mitigated in TFBen-based systems?

Methodological Strategies:

  • Stoichiometric Control : Limiting TFBen to 1.2 equivalents minimizes excess CO release, reducing over-carbonylation .
  • In Situ Monitoring : FT-IR tracks CO concentration in real time, enabling precise reaction quenching at optimal conversion .
  • Ligand Engineering : Bulky phosphine ligands (e.g., Xantphos) sterically hinder undesired dimerization pathways in alkoxycarbonylation reactions .

What crystallographic techniques are critical for resolving discrepancies in reported molecular conformations of TFBen derivatives?

Advanced Analysis:

  • High-Resolution Diffraction Data : Synchrotron-based X-ray sources (λ = 0.7107 Å) resolve ambiguities in bond angles (e.g., Cring–O–C–Me dihedral angles: 56.72–76.35°) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O contacts <2.55 Å) to explain packing differences across polymorphs .
  • DFT Calculations : Benchmark experimental data against optimized geometries (B3LYP/6-31G*) to validate torsional strain models .

How is TFBen applied in the synthesis of heterocyclic compounds like 4H-benzo[d][1,3]oxazin-4-ones?

Case Study:

  • Substrate Scope : TFBen reacts with 2-aminophenols under Pd catalysis, forming oxazinones via tandem CO insertion and cyclization (yields: 70–85%) .
  • Mechanistic Probes : 13^{13}C-labeled TFBen confirms CO incorporation into the carbonyl group via isotopic tracking .
  • Scale-Up Challenges : Reduced pressure (15 mm Hg) prevents CO accumulation, enabling gram-scale synthesis without safety risks .

How do conflicting structural data from NMR and X-ray studies inform iterative refinement of TFBen’s molecular model?

Resolution Workflow:

Multi-Technique Validation : Cross-check NMR-derived torsion angles with crystallographic data to identify conformational flexibility .

Dynamic NMR Experiments : Variable-temperature 1^1H NMR reveals rotational barriers of formate groups, explaining discrepancies in solution vs. solid-state structures .

Cocrystallization Studies : Co-crystals with host molecules (e.g., cyclodextrins) stabilize specific conformers for unambiguous assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.